

# Spectroscopic Profile of Sessilifoline A: A Technical Guide

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Compound of Interest		
Compound Name:	Sessilifoline A	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Sessilifoline A**, a natural product isolated from Stemona sessilifolia. The structural elucidation of this alkaloid was achieved through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document summarizes the key spectroscopic data in a structured format and outlines the experimental protocols employed for its characterization.

### **Spectroscopic Data Presentation**

The following tables summarize the quantitative spectroscopic data obtained for **Sessilifoline**A. This information is crucial for the identification and characterization of this compound in various research and development settings.

#### Mass Spectrometry (MS) Data

High-Resolution Mass Spectrometry (HRMS) was instrumental in determining the molecular formula of **Sessilifoline A**.

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H] <sup>+</sup>	390.2224	390.2229	C22H32NO5



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#### Infrared (IR) Spectroscopy Data

The IR spectrum of **Sessilifoline A** reveals the presence of key functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
1765	γ-Lactone carbonyl
1680	Amide carbonyl

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data (500 MHz, CDCl₃)

The ¹H NMR spectrum provides detailed information about the proton environment in **Sessilifoline A**.



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Proton Assignment
4.38	ddd	11.5, 4.5, 2.0	H-9
4.18	m	H-3	
3.85	dd	11.0, 4.5	H-5a
3.40	t	11.0	H-5b
3.25	m	H-1	
2.85	m	H-9a	
2.55	m	H-13	_
2.40	m	H-2a	_
2.20	m	H-11	
1.95	m	H-6a	_
1.85	m	H-7a	
1.75	m	H-8a	-
1.65	m	H-2b	_
1.55	m	H-6b	_
1.45	m	H-7b	_
1.35	m	H-8b	_
1.25	d	7.0	Me-14
1.15	t	7.5	Me-12

# <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data (125 MHz, CDCl₃)

The <sup>13</sup>C NMR spectrum provides a carbon skeleton fingerprint of **Sessilifoline A**.



Chemical Shift (δ, ppm)	Carbon Assignment
178.5	C-15
172.0	C-10
82.5	C-9
78.0	C-3
62.5	C-1
58.0	C-5
52.0	C-9a
45.0	C-13
38.0	C-11
35.0	C-2
32.0	C-6
28.0	C-7
25.0	C-8
15.0	C-14
12.0	C-12

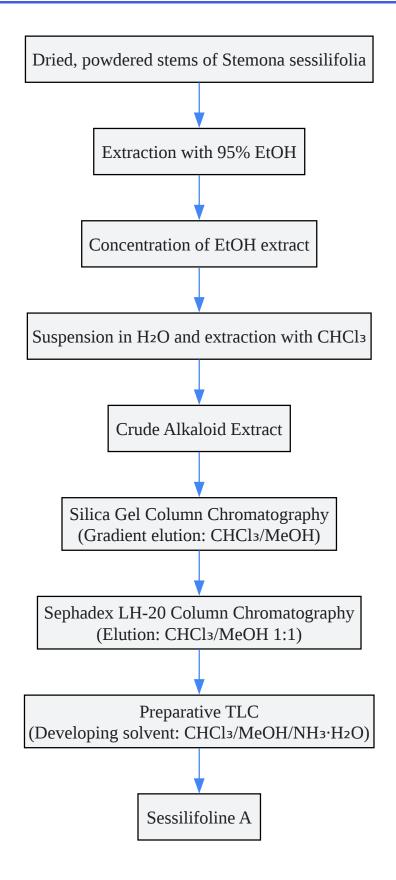
### **Experimental Protocols**

The following section details the methodologies used to obtain the spectroscopic data for **Sessilifoline A**.

#### **Isolation of Sessilifoline A**

The isolation of **Sessilifoline A** from the dried and powdered stems of Stemona sessilifolia involves a systematic extraction and chromatographic separation process.





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Caption: Isolation workflow for Sessilifoline A.

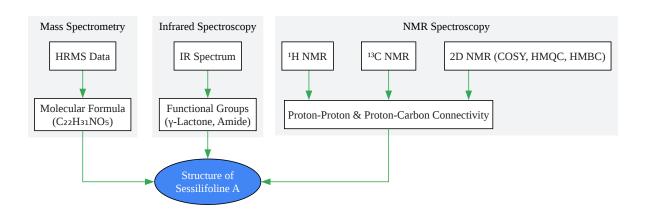


#### **Spectroscopic Analysis**

- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. Samples were dissolved in CDCl<sub>3</sub>, and chemical shifts are reported in ppm relative to the residual solvent peak.
- Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker Daltonics Apex II 47e FT-ICR mass spectrometer using ESI-FT-ICR.
- Infrared Spectroscopy: The IR spectrum was recorded on a Perkin-Elmer Spectrum One FT-IR spectrometer.

#### **Structural Elucidation Pathway**

The structural elucidation of **Sessilifoline A** was a logical process involving the integration of data from various spectroscopic techniques.



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Caption: Logical workflow for the structural elucidation of **Sessilifoline A**.

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